Propiomazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOIBTBFPOZKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023520 | |
| Record name | Propiomazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Propiomazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
235-245 °C @ 0.5 MM HG | |
| Record name | PROPIOMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLOWLY OXIDIZED WHEN MOISTENED OR IN AQUEOUS SOLN ON PROLONGED EXPOSURE TO AIR &/OR LIGHT; 1 G SOL IN 4.5 ML WATER; FREELY SOL IN ALCOHOL; INSOL IN BENZENE /HYDROCHLORIDE/, 7.03e-03 g/L | |
| Record name | Propiomazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPIOMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propiomazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
362-29-8 | |
| Record name | (±)-Propiomazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiomazine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiomazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propiomazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propiomazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIOMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/242Z0PM79Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPIOMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propiomazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014915 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
MP: 160-161 °C; CRYSTALS FROM ISOPROPANOL /MALEATE/, MP: 201-206 °C /HYDROCHLORIDE/, MP: 240-242 °C /METHIODIDE/ | |
| Record name | PROPIOMAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Propiomazine Pharmacological Profile: Receptor Interactions and Mechanisms of Action
Propiomazine's Antagonistic Activity at Dopamine (B1211576) Receptors (D1, D2, D4)
This compound functions as an antagonist at dopamine D1, D2, and D4 receptors. drugbank.comnih.govwikipedia.orgwikidoc.orghmdb.cayoutube.comprobes-drugs.org This antagonism modulates dopaminergic neurotransmission in various brain regions.
Differential Affinity and Functional Selectivity Studies
Research indicates that this compound exhibits moderate affinity for the dopamine D2 receptor, with a reported Ki value of approximately 160 nM. medkoo.com While this compound is known to antagonize D1 and D4 receptors in addition to D2, detailed comparative studies specifically elucidating its differential affinities across all three dopamine receptor subtypes (D1, D2, D4) for this compound are not extensively reported in the available literature. Similarly, specific functional selectivity studies for this compound at dopamine receptors, which would describe its biased signaling towards particular intracellular pathways, are not widely documented.
Table 1: this compound Affinity for Dopamine Receptors
| Receptor Type | Affinity (Ki) | Reference |
| Dopamine D2 | ~160 nM | medkoo.com |
Modulation of Serotonin (B10506) Receptors (5-HT2A, 5-HT2C) by this compound
This compound acts as an antagonist at serotonin 5-HT2A and 5-HT2C receptors. drugbank.comnih.govwikipedia.orgwikidoc.orghmdb.cayoutube.comprobes-drugs.org This interaction with serotonergic systems is a key aspect of its pharmacological profile.
Mechanistic Research on Serotonergic Pathway Engagement
This compound's antagonism at serotonin 5-HT2A receptors is reported to be more potent than its antagonism at dopamine D2 receptors, with a Ki value for 5-HT2A of approximately 67 nM. wikipedia.orgwikidoc.orghmdb.camedkoo.com The 5-HT2A receptor is a G protein-coupled receptor (GPCR) involved in various central nervous system functions, and its antagonism can influence neurotransmission. nih.gov The 5-HT2C receptor, another GPCR, plays a significant role in regulating mood, anxiety, feeding, and reproductive behavior, primarily by inhibiting dopamine and norepinephrine (B1679862) release in specific brain areas. wikipedia.org this compound's antagonistic engagement with these serotonergic pathways suggests its capacity to modulate these functions. The involvement of serotonin, particularly 5-HT2 receptor subtypes, is a focus in understanding the effects of atypical antipsychotic drugs. nih.gov
Table 2: this compound Affinity for Serotonin Receptors
| Receptor Type | Affinity (Ki) | Reference |
| Serotonin 5-HT2A | ~67 nM | medkoo.com |
Antagonism at Muscarinic Acetylcholine (B1216132) Receptors (M1-M5)
This compound also functions as an antagonist at all five muscarinic acetylcholine receptor subtypes: M1, M2, M3, M4, and M5. drugbank.comnih.govwikipedia.orgwikidoc.orghmdb.cayoutube.comprobes-drugs.org This broad muscarinic antagonism results in anticholinergic effects. These effects are a direct pharmacological consequence of blocking acetylcholine's action at these receptors and can manifest as dry mouth, blurred vision, and urinary retention. ontosight.aiontosight.ai
Ligand Binding and Functional Characterization
This compound exhibits antagonistic activity across a range of receptor types, influencing several physiological processes. Its binding profile includes antagonism at dopamine D1, D2, and D4 receptors, serotonin 5-HT2A and 5-HT2C receptors, all five muscarinic acetylcholine receptor subtypes (M1-M5), alpha-1 adrenergic receptors, and histamine (B1213489) H1 receptors. nih.govwikipedia.orginvivochem.comdrugbank.comwikidoc.org The strength of a drug's binding to a receptor is quantified by its inhibition constant (Ki), where lower Ki values indicate a higher binding affinity and, consequently, a more potent pharmacological action at that specific receptor. nih.gov
Detailed research findings indicate specific binding affinities for this compound at key receptors, as summarized in the table below.
Table 1: this compound Receptor Binding Affinities (Ki Values)
| Receptor Target | Ki (nM) | Source |
| Histamine H1 | ~2.3 | medkoo.com |
| Alpha-1A Adrenergic | ~29.5 | probes-drugs.org |
| Serotonin 5-HT2A | ~67 | medkoo.com |
| Dopamine D2 | ~160 | medkoo.com |
These values illustrate this compound's particularly high affinity for the histamine H1 receptor, followed by moderate affinities for serotonin 5-HT2A and dopamine D2 receptors. medkoo.com
Contribution of Muscarinic Blockade to this compound's Profile
This compound functions as an antagonist at all five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5). nih.govwikipedia.orginvivochem.comdrugbank.comwikidoc.org This muscarinic blockade contributes to the broader pharmacological profile of this compound. Muscarinic antagonists, also known as anticholinergics, exert their effects by binding to muscarinic cholinergic receptors and preventing the action of endogenous acetylcholine. ebi.ac.uk
Interaction with Alpha-1 Adrenergic Receptors (α1, α1A, α1B)
This compound acts as an antagonist at alpha-1 adrenergic receptors. nih.govwikipedia.orginvivochem.comdrugbank.comwikidoc.org These receptors are G protein-coupled receptors (GPCRs) that mediate physiological responses to catecholamines such as norepinephrine and epinephrine. nih.govamegroups.cnwikipedia.org
Adrenergic Receptor Subtype Selectivity Research
Alpha-1 adrenergic receptors are classified into three highly homologous subtypes: α1A, α1B, and α1D. amegroups.cnwikipedia.org While this compound is known to antagonize alpha-1 receptors generally, specific research into its precise selectivity across these individual subtypes is an area of ongoing pharmacological characterization for various compounds. The binding affinity for the alpha-1A adrenergic receptor has been reported with a pKi of 7.53, corresponding to a Ki of approximately 29.5 nM. probes-drugs.org Identifying highly subtype-selective drugs for alpha-1 adrenergic receptors remains a challenge in pharmacology, though such selectivity is of considerable therapeutic interest due to the distinct tissue distributions and functional roles of each subtype. amegroups.cn
Pharmacodynamic Consequences of Adrenergic Blockade
Antagonism of alpha-1 adrenergic receptors by compounds like this compound leads to specific pharmacodynamic consequences. Activation of alpha-1 receptors primarily mediates smooth muscle contraction, particularly in blood vessels, leading to vasoconstriction. wikipedia.org Therefore, blockade of these receptors, as observed with alpha-1 antagonists, typically results in vasodilation. nih.govwikipedia.org
This compound's Potent Antagonism of Histamine H1-Receptors
A defining feature of this compound's pharmacological profile is its potent antagonistic activity at histamine H1 receptors. nih.govinvivochem.comdrugbank.comwikidoc.orgmedkoo.comhmdb.casmpdb.ca This high affinity is evidenced by a low Ki value of approximately 2.3 nM for the H1 receptor. medkoo.com The blockade of H1 receptors is a primary mechanism underlying this compound's sedative effects. nih.govinvivochem.comdrugbank.comwikidoc.orghmdb.ca Histamine H1 receptor antagonists interfere with the agonist action of histamine at the H1 receptor, thereby attenuating histamine-mediated responses. smpdb.ca
Structural Insights into H1 Receptor Binding
Understanding the structural basis of ligand binding to the histamine H1 receptor is crucial for elucidating the mechanisms of antihistamine action. The binding affinity of ligands to their receptors is influenced by their kinetic and thermodynamic binding properties. mdpi.com Recent advancements in structural biology, such as cryo-electron microscopy (cryo-EM), have provided detailed insights into the structure of the histamine H1 receptor, including its complex with Gs protein. rcsb.org These structural studies contribute to a deeper understanding of how ligands, including antagonists like this compound, recognize and interact with the H1 receptor binding pocket. Quantitative structure-activity relationship (QSAR) analyses are also employed to identify the physicochemical properties and structural determinants responsible for the kinetic binding properties of antihistamines. mdpi.com
Primary Role in this compound's Sedative and Antihistaminic Effects
The primary mechanism responsible for this compound's sedative and antihistaminic effects is its potent antagonism of histamine H1 receptors. wikidoc.orgwikipedia.orgchemeurope.comontosight.aiguidetopharmacology.orgiarc.frdrugbank.comnih.govontosight.aiinvivochem.commedkoo.comsmpdb.ca By binding to H1 receptors on the surface of various cells, including neurons in the central nervous system, this compound blocks the action of histamine. ontosight.aismpdb.ca This blockage prevents histamine from mediating its typical effects, such as vasodilation, increased vascular permeability, and smooth muscle contraction, thereby reducing allergic symptoms. ontosight.ai
The sedative effect of this compound is largely attributed to its ability to readily cross the blood-brain barrier and interact with H1 receptors in the central nervous system. ontosight.aismpdb.ca This central H1 receptor blockade leads to drowsiness and sedation. ontosight.aismpdb.ca
Integrated Receptor Pharmacology and Polypharmacy Considerations
For instance, although this compound is a phenothiazine (B1677639), it is not typically used as a neuroleptic because its dopamine receptor blockade is not as pronounced as that of conventional antipsychotics. wikidoc.orgwikipedia.orgchemeurope.com However, its antagonism at dopamine D2 and serotonin 5-HT2 receptors, particularly with a higher activity at 5-HT2A receptors than D2 receptors, may contribute to some antipsychotic-like effects, although it is not its primary indication. wikidoc.orgwikipedia.orgchemeurope.comguidetopharmacology.orgnih.govinvivochem.comontosight.ai This differential affinity is hypothesized to explain the lower incidence of extrapyramidal effects compared to typical antipsychotics. wikidoc.orgwikipedia.orgchemeurope.com
The antagonism of muscarinic acetylcholine receptors by this compound leads to anticholinergic effects. ontosight.aiontosight.aimedkoo.com Similarly, its blockade of alpha-1 adrenergic receptors can influence various physiological processes. wikidoc.orgwikipedia.orgchemeurope.comiarc.frdrugbank.comnih.govinvivochem.commedkoo.comdrugbank.com
In a polypharmacy context, the multi-receptor activity of this compound implies that its co-administration with other pharmacological agents could lead to additive or synergistic effects on the same receptor systems. For example, combining this compound with other central nervous system depressants or agents with anticholinergic or alpha-adrenergic blocking properties could potentiate their respective pharmacological actions. wikipedia.orgdrugbank.cominvivochem.comyoutube.com Understanding this comprehensive receptor profile is crucial for a complete appreciation of this compound's pharmacological impact.
Propiomazine Pharmacodynamics: Cellular and Systemic Effects
Molecular Signaling Cascades Elicited by Propiomazine Receptor Occupancy
This compound functions as a broad-spectrum antagonist across several key neurotransmitter systems. It binds to and blocks dopamine (B1211576) D1, D2, and D4 receptors; serotonin (B10506) 5-HT2A and 5-HT2C receptors; muscarinic acetylcholine (B1216132) receptors M1 through M5; alpha-1 adrenergic receptors; and histamine (B1213489) H1 receptors. iarc.frhmdb.caiiab.medrugbank.comwikipedia.orgmedchemexpress.comnih.govebi.ac.uk
The primary sedative effect of this compound is largely attributed to its potent antagonistic activity at histamine H1 receptors. iarc.frhmdb.cadrugbank.comnih.gov This action involves this compound binding to H1 receptors located on various cell types, including neurons, thereby blocking the endogenous action of histamine. In the CNS, this blockade prevents the transmission of wakefulness signals, contributing to its sleep-inducing properties. iarc.frnih.gov
While not primarily used as an antipsychotic, this compound exhibits antipsychotic-like effects, which are thought to stem from its antagonism at dopamine and 5-HT2 receptors. Notably, its activity at serotonin 5-HT2A receptors is greater than at dopamine D2 receptors. This differential receptor affinity may contribute to the lower incidence of extrapyramidal effects associated with this compound compared to typical antipsychotics. iarc.frhmdb.caiiab.mewikipedia.orgnih.gov Furthermore, this compound does not appear to block dopamine within the tuberoinfundibular pathway, a characteristic that may explain its lower propensity to induce hyperprolactinemia compared to conventional antipsychotic agents. iarc.frhmdb.caiiab.mewikipedia.org
This compound also elicits anticholinergic effects due to its capacity to block acetylcholine at muscarinic receptors. iarc.frdrugbank.comebi.ac.uk Many of the receptors targeted by this compound, including dopamine, serotonin, muscarinic, alpha-1 adrenergic, and histamine H1 receptors, are G protein-coupled receptors (GPCRs). iarc.frdrugbank.commedchemexpress.com GPCRs are integral membrane proteins that, upon ligand binding, undergo conformational changes, leading to the activation of heterotrimeric G proteins (composed of Gα, Gβ, and Gγ subunits). This activation subsequently triggers specific intracellular signaling cascades determined by the type of Gα-protein involved (e.g., Gq/11, Gi, Gs, Go, G12/13). iarc.frdrugbank.comnih.gov For instance, the antagonism of 5-HT2A and 5-HT2C receptors by this compound interferes with their normal signaling, which typically involves the activation of phospholipase C and a phosphatidylinositol-calcium second messenger system. iarc.fr Similarly, muscarinic acetylcholine receptors, when activated, mediate cellular responses such as the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels through G protein action. iarc.frdrugbank.com
Detailed research findings indicate specific binding affinities for this compound at key receptors:
| Receptor Type | Binding Affinity (Ki) | Reference |
| Histamine H1 Receptor | ~2.3 nM | |
| Serotonin 5-HT2A Receptor | ~67 nM | |
| Dopamine D2 Receptor | ~160 nM |
Electrophysiological Studies on this compound's Central Nervous System Effects
Electrophysiological studies, particularly those involving electroencephalography (EEG), have provided insights into this compound's effects on CNS activity, especially concerning sleep architecture. In studies with healthy volunteers, administration of 25 mg oral this compound resulted in a significant decrease in sleep latency. ebi.ac.uk Furthermore, some suppression of rapid eye movement (REM) sleep was observed in the early phase of treatment, alongside a reported improvement in subjective sleep quality. ebi.ac.uk
In a clinical investigation involving patients with stable chronic obstructive pulmonary disease (COPD), a single oral dose of 25 mg this compound improved sleep parameters, evidenced by an increase in total sleeping time and the sleep efficiency index. Importantly, this improvement in sleep was achieved without adversely affecting respiratory variables or significantly increasing the number or duration of apneas in these patients.
Neurochemical Alterations Induced by this compound Administration
The primary neurochemical alterations induced by this compound administration are a direct consequence of its receptor antagonism. This compound binds to and blocks various receptors for key neurotransmitters, including dopamine, serotonin, and acetylcholine. iarc.frhmdb.caiiab.medrugbank.comwikipedia.orgmedchemexpress.comnih.govebi.ac.uk This action prevents these endogenous neurotransmitters from binding to and activating their respective receptors, thereby modulating downstream signaling pathways.
Specifically, this compound's antagonistic effects at dopamine receptors, particularly D1, D2, and D4, mean that it interferes with dopaminergic neurotransmission. Similarly, its blockade of serotonin 5-HT2A and 5-HT2C receptors impacts serotonergic signaling. The antagonism of muscarinic acetylcholine receptors (M1-M5) disrupts cholinergic neurotransmission. iarc.frhmdb.caiiab.mewikipedia.orgnih.govebi.ac.uk
It is important to note that the available research primarily describes this compound's mechanism as receptor blockade, rather than direct modulation of neurotransmitter synthesis, release, or reuptake mechanisms. The observed neurochemical alterations are thus largely a result of competitive inhibition at the receptor level, diminishing the functional effects of the endogenous neurotransmitters. A notable exception is the observation that this compound does not appear to block dopamine within the tuberoinfundibular pathway, which is associated with a lower incidence of hyperprolactinemia, a neuroendocrine alteration, compared to typical antipsychotics. iarc.frhmdb.caiiab.mewikipedia.org
Temporal Dynamics of this compound Pharmacodynamic Responses
The temporal dynamics of this compound's pharmacodynamic responses are characterized by a relatively rapid onset of action for its sedative effects and a moderate elimination half-life. The elimination half-life of this compound is approximately 9 hours following oral administration. hmdb.cadrugbank.com For parenteral routes, the half-life is reported as 10.8 hours for intramuscular (IM) administration and 7.7 hours for intravenous (IV) administration.
The onset and peak of its sedative effects vary depending on the route of administration. Following intramuscular (IM) administration, the peak sedative effect is observed between 40 to 60 minutes, with a duration of action lasting 3 to 6 hours. For intravenous (IV) administration, the peak effect is achieved more rapidly, within 15 to 30 minutes, and also has a duration of 3 to 6 hours.
In electrophysiological studies, the decrease in sleep latency, a key pharmacodynamic response, was found to be significant after oral administration of this compound, indicating a relatively prompt onset of its hypnotic effects. ebi.ac.uk The increase in total sleeping time and sleep efficiency index observed in clinical studies further underscores the sustained nature of its sedative effects over several hours.
Propiomazine Pharmacokinetics: Disposition and Biotransformation
Absorption Characteristics and Bioavailability Research
Propiomazine demonstrates varying absorption characteristics depending on the route of administration. Following oral administration, this compound has an oral bioavailability reported to be approximately 33% wikipedia.orgyoutube.com, with some research indicating a range of 30-40% mpa.se. Peak plasma concentrations are typically achieved within approximately 1 to 2 hours after an oral dose. mpa.se When administered intramuscularly (IM), this compound is well absorbed, with an absorption rate of 60%. unboundmedicine.com Studies in rats have also shown that this compound is quickly absorbed following nasal administration, leading to a rapid reduction in plasma concentrations. medchemexpress.com
Bioavailability, defined as the fraction of an administered drug that reaches the systemic circulation and is thus available to produce a therapeutic effect, is a critical pharmacokinetic parameter. nih.govyoutube.commdpi.com
Table 1: this compound Absorption and Bioavailability Data
| Parameter | Value (Oral) | Value (IM) | Reference |
| Oral Bioavailability | 30-40% / ~33% | N/A | wikipedia.orgyoutube.commpa.se |
| Time to Peak Plasma Conc. (Oral) | 1-2 hours | N/A | mpa.se |
| Absorption (IM) | N/A | 60% | unboundmedicine.com |
Distribution Patterns in Biological Systems and Tissue Penetration Studies
Upon absorption, this compound is widely distributed throughout the bloodstream. medtigo.com A significant characteristic of its distribution is its high degree of protein binding, reported to be 81% wikipedia.orgyoutube.com and greater than or equal to 90% unboundmedicine.com. The volume of distribution (VD) for this compound is estimated to be between 4 to 8 L/kg. medtigo.com As a member of the phenothiazine (B1677639) class, this compound is part of a group of tranquilizers known to cross the placenta rapidly. nih.gov this compound's cellular location has been identified as the membrane. nih.govhmdb.ca
Table 2: this compound Distribution Data
| Parameter | Value | Reference |
| Protein Binding | 81% / ≥90% | wikipedia.orgyoutube.comunboundmedicine.com |
| Volume of Distribution | 4-8 L/kg | medtigo.com |
| Placental Transfer | Rapid (Phenothiazines) | nih.gov |
| Cellular Location | Membrane | nih.govhmdb.ca |
Metabolic Pathways and Putative Metabolites of this compound
Drug metabolism, or biotransformation, is a crucial process by which the body chemically modifies drugs and other foreign substances into forms that can be more easily eliminated. slideshare.netnih.govlongdom.org
Hepatic Biotransformation Mechanisms and Enzyme Involvement
The metabolism of this compound is predominantly hepatic, consistent with other phenothiazine compounds. nih.govyoutube.comnih.govdrugbank.com The liver serves as the primary organ for biotransformation due to its rich complement of enzymes. slideshare.netlongdom.orgwfsahq.org This process aims to convert lipophilic (fat-soluble) compounds, which tend to accumulate in fatty tissues, into more hydrophilic (water-soluble) substances, thereby facilitating their excretion. nih.govlongdom.orgwfsahq.orgmdpi.com
Biotransformation typically occurs in two phases:
Phase I reactions: These reactions, largely catalyzed by cytochrome P450 (CYP450) enzymes, introduce or unmask polar functional groups on the parent compound through processes like oxidation, reduction, and hydrolysis. slideshare.netlongdom.orgmdpi.comdiva-portal.org this compound is specifically noted to be metabolized in the liver by cytochrome P450 enzymes. youtube.com CYP450 enzymes are a superfamily of heme-containing enzymes primarily located in the hepatic endoplasmic reticulum (microsomes), playing a central role in the oxidative metabolism of a wide range of substances. longdom.orgwfsahq.orgmdpi.com
Phase II reactions: These involve the conjugation of the modified compounds from Phase I with endogenous, highly polar molecules (e.g., glucuronic acid, sulfate) to further increase their water solubility, preparing them for elimination. slideshare.netnih.govdiva-portal.org
Identification and Characterization of Active and Inactive Metabolites
In general pharmacology, metabolites are categorized as active or inactive. Active metabolites retain or enhance the therapeutic effects of the parent drug, sometimes even exceeding the parent compound's potency or extending its duration of action. Conversely, inactive metabolites are typically devoid of pharmacological activity and are primarily formed to facilitate the detoxification and safe removal of the drug from the body. creative-proteomics.com Some drugs are also considered prodrugs, meaning they are inactive in their parent form and require metabolic conversion to an active metabolite to exert their therapeutic effects. longdom.orgcreative-proteomics.com
Role of Metabolism in this compound's Pharmacological Duration
The metabolic processes, particularly hepatic biotransformation, play a direct role in determining the pharmacological duration of this compound. By converting the drug into more water-soluble forms, metabolism facilitates its elimination from the body, thereby influencing its half-life and the length of its therapeutic effect. The reported elimination half-life of this compound varies, with values including approximately 9 hours wikipedia.orgyoutube.com, 8 hours mpa.se, and a range of 10 to 12 hours medtigo.com. Specific half-lives based on administration route have also been noted: 10.8 hours for intramuscular (IM) administration and 7.7 hours for intravenous (IV) administration. unboundmedicine.com Generally, drug metabolism leads to a decrease in therapeutic effect by converting the active compound into inactive or less active forms, thus contributing to the termination of drug action. wfsahq.org
Pharmacokinetic Variability and Influencing Factors in Research Cohorts
The pharmacokinetic profile of this compound has been investigated in various research settings, primarily through bioequivalence studies in healthy volunteer cohorts. These studies provide insights into the disposition and biotransformation characteristics of the compound, as well as the observed variability within controlled research environments.
Key Pharmacokinetic Parameters
This compound demonstrates rapid absorption following oral administration, with maximal plasma concentrations typically achieved within approximately 1 to 2 hours. mpa.se Its oral bioavailability is reported to be in the range of 30-40%. mpa.se The terminal half-life of this compound is approximately 8 hours. mpa.se
The following table summarizes key pharmacokinetic parameters observed for this compound:
Table 1: Summary of Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Research Cohort/Context | Source |
| Oral Bioavailability | 30-40% | Healthy volunteers | mpa.se |
| Time to Maximal Plasma Concentration (Tmax) | 1-2 hours | Healthy volunteers | mpa.se |
| Terminal Half-life (t½) | 8 hours | Healthy volunteers | mpa.se |
| Protein Binding | 81% | Not specified | wikipedia.org, drugbank.com |
| Volume of Distribution (Vd) | 4 to 8 L/kg | Not specified | medtigo.com |
Detailed Research Findings on Variability
A pivotal bioequivalence study (Study 009-19) conducted in 80 healthy volunteers compared this compound tablets with a reference product under fasting conditions. mpa.se Blood samples were collected for up to 24 hours post-dose, and plasma concentrations of this compound, R-propiomazine, and S-propiomazine were determined using a validated LC-MS/MS method. mpa.se
The study assessed the bioequivalence based on the area under the plasma concentration-time curve (AUC₀₋ₜ) and maximal plasma concentration (Cmax). For both AUC₀₋ₜ and Cmax, the 90% confidence intervals for the ratio of the test and reference products fell within the conventional acceptance range of 80.00-125.00% for this compound and its R- and S-isomers. mpa.se This finding indicates that the variability in exposure and peak concentration between the test and reference formulations was within acceptable limits for bioequivalence, suggesting a consistent pharmacokinetic profile in this healthy volunteer cohort under controlled conditions. The bioanalytical methods employed were adequately validated, and the study adhered to accepted standards for bioequivalence testing. mpa.se
While specific influencing factors for pharmacokinetic variability of this compound (e.g., genetic polymorphisms, age, sex, or disease states) within research cohorts are not extensively detailed in the provided literature, drug metabolism is generally known to be subject to various influencing factors. This compound metabolism is believed to be primarily hepatic, similar to other phenothiazines, although specific metabolic pathways are not fully elucidated. nih.gov, iarc.fr, medtigo.com, drugbank.com, hmdb.ca General factors known to influence drug metabolism and transport, such as diet, ethnicity, and aging, can contribute to pharmacokinetic variability across different populations or individuals, as observed with other drug classes. researchgate.net, unil.ch this compound is known to be found in blood and urine, indicating its systemic distribution and elimination. hmdb.ca
Preclinical Investigations and Translational Research with Propiomazine
In Vitro Models for Propiomazine Pharmacological Characterization
In vitro studies are critical for dissecting the molecular mechanisms of a drug. For this compound, these laboratory-based assays have focused on its interactions with specific biological targets, such as receptors and enzymes, to build a comprehensive pharmacological profile.
Receptor Binding Assays and Functional Cell-Based Studies
Receptor binding assays are used to determine the affinity of a compound for various receptors. This compound has been characterized as an antagonist across a wide array of receptor types. nih.govnih.gov Its molecular mechanism of action is complex, involving the blockade of receptors for several key neurotransmitters. guidetopharmacology.org
The primary pharmacological activities of this compound are attributed to its antagonism at the following receptors:
Dopamine (B1211576) Receptors: It acts as an antagonist at D₁, D₂, and D₄ receptors. wikipedia.orgdrugbank.com
Serotonin (B10506) Receptors: It blocks 5-HT₂ₐ and 5-HT₂c receptors. wikipedia.orgdrugbank.com The antagonism of dopamine and serotonin receptors is believed to underlie its antipsychotic effects. guidetopharmacology.org Notably, it exhibits greater activity at the 5-HT₂ₐ receptor than at the D₂ receptor. wikipedia.org
Histamine (B1213489) Receptors: Potent antagonism of the H₁ receptor is a key feature of this compound's profile. nih.govwikipedia.org This action is primarily responsible for its sedative and antiemetic effects. nih.govguidetopharmacology.org
Muscarinic Acetylcholine (B1216132) Receptors: It demonstrates antagonist activity at M₁ through M₅ receptors. wikipedia.orgdrugbank.com
Adrenergic Receptors: It also blocks α₁-adrenergic receptors. nih.govwikipedia.org
Functional cell-based assays complement binding data by providing insights into the cellular response following drug-receptor interaction. These assays measure downstream signaling events to confirm whether a compound acts as an agonist or an antagonist and to characterize its functional potency. eurofinsdiscovery.compromega.com For example, after confirming this compound binds to a specific G protein-coupled receptor, a functional assay could measure changes in intracellular signaling molecules like cAMP or calcium to confirm its antagonist activity. oncolines.com
Table 1: this compound Receptor Binding Profile
| Receptor Class | Specific Receptors | Pharmacological Action | Associated Potential Effect |
|---|---|---|---|
| Dopamine | D₁, D₂, D₄ | Antagonist | Antipsychotic |
| Serotonin | 5-HT₂ₐ, 5-HT₂c | Antagonist | Antipsychotic |
| Histamine | H₁ | Antagonist | Sedative, Antiemetic |
| Muscarinic Acetylcholine | M₁-M₅ | Antagonist | Anticholinergic effects |
| Adrenergic | α₁ | Antagonist | Hypotensive effects |
Enzymatic Inhibition and Induction Profiling
Investigating a compound's effect on metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, is crucial for predicting potential drug-drug interactions. evotec.com In vitro assays using human liver microsomes or hepatocytes are employed to determine if a drug inhibits or induces specific CYP isozymes.
Data suggests that this compound interacts with several CYP enzymes. It is identified as a substrate for CYP2D6 and CYP3A4, meaning these enzymes are involved in its metabolism. drugbank.com Furthermore, it acts as an inhibitor of CYP1A2 and CYP2D6. drugbank.com Enzyme induction, the process by which a drug increases the synthesis of an enzyme, can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy. washington.edu While specific induction data for this compound is limited, studies on related phenothiazines like promazine and chlorpromazine (B137089) in rat models have shown they can be preferential inhibitors and inducers of CYP2B1 and, to a lesser degree, CYP1A1/2. nih.gov Another pharmacologically similar drug, clozapine, has been found to induce CYP3A4 in human hepatocytes. nih.gov
Table 2: this compound In Vitro Enzymatic Profile
| CYP Isozyme | Interaction Type |
|---|---|
| CYP2D6 | Substrate, Inhibitor |
| CYP3A4 | Substrate |
| CYP1A2 | Inhibitor |
In Vivo Animal Models in Psychopharmacology Research
In vivo animal models are essential for evaluating the integrated physiological and behavioral effects of a compound. These models help bridge the gap between molecular activity and potential clinical efficacy.
Models for Sedation and Anxiolysis Research
This compound's sedative properties, primarily linked to H₁ receptor antagonism, can be investigated in various animal models. Phenothiazines, as a class, are widely used in veterinary medicine for their tranquilizing and sedative effects. msdvetmanual.com For instance, the related compound acepromazine is used as a sedative in small animals, with effects observable within 10 minutes that can last for several hours. msdvetmanual.com
Standard preclinical models to assess sedation include:
Open-Field Test: A decrease in locomotor activity and exploratory behavior in a novel environment is a common indicator of sedation.
Rotarod Test: This test assesses motor coordination and balance. A drug's ability to impair performance can indicate sedative or muscle-relaxant effects.
For anxiolytic (anxiety-reducing) activity, several established rodent models are used: nih.gov
Elevated Plus-Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms.
Light-Dark Box Test: This model relies on the conflict between exploring a novel environment and the innate aversion of rodents to brightly lit areas. Anxiolytics increase the time spent in the light compartment.
Social Interaction Test: An increase in the time spent in active social engagement between unfamiliar animals is a measure of anxiolytic effect. nih.gov
Exploratory Models for Antipsychotic-like Activity
The antipsychotic potential of compounds like this compound is often explored in animal models that mimic certain aspects of psychosis. researchgate.netscielo.br These models typically involve inducing specific behaviors with psychotomimetic drugs and then assessing the test compound's ability to reverse these effects.
Key models for assessing antipsychotic-like activity include:
Dopamine Agonist-Induced Hyperlocomotion: Administration of dopamine agonists like amphetamine or apomorphine (B128758) causes a significant increase in locomotor activity in rodents. This hyperactivity is considered a model for the positive symptoms of psychosis. scielo.br A potential antipsychotic drug is expected to attenuate this effect.
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus. In certain psychiatric disorders, including schizophrenia, PPI is deficient. This test measures a drug's ability to restore or protect against the disruption of PPI caused by dopamine agonists or NMDA receptor antagonists. researchgate.netscielo.br
Conditioned Avoidance Response (CAR): This model assesses a compound's ability to impair the avoidance of an aversive stimulus without affecting the escape response. This test has historically been a reliable predictor of the clinical efficacy of antipsychotic drugs. scielo.brnih.gov
Toxicological Assessments in Preclinical Studies (excluding specific lethal doses)
Preclinical toxicological assessments are fundamental to characterizing the safety profile of a new chemical entity before it can be considered for human trials. These studies are designed to identify potential target organs for toxicity, understand dose-response relationships, and determine if toxic effects are reversible. For a compound like this compound, these assessments would focus on both systemic and nervous system effects.
Systemic organ toxicity studies in preclinical animal models, such as rodents and non-rodents, are designed to evaluate the effects of a substance on major organs and systems following repeated administration. These studies involve detailed examination of clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathology.
For phenothiazine (B1677639) derivatives, preclinical studies have sometimes indicated effects on the liver, kidneys, spleen, and bone marrow. For instance, short-term oral administration of the parent compound, phenothiazine, in various animal species has been shown to cause damage to these organs. Another related compound, chlorpromazine, was associated with minimal uterine and ovarian atrophy in a 26-week mouse study at a dose of 10 mg/kg. Therefore, a preclinical investigation of this compound would likely pay close attention to these and other vital organ systems.
Key parameters typically evaluated in systemic toxicity studies are presented in the table below.
| Parameter | Observation Category | Illustrative Finding for a Hypothetical Compound |
|---|---|---|
| Clinical Observations | General Health | No significant changes in behavior or appearance. |
| Body Weight | Growth and Development | Slight, non-significant decrease in body weight gain at the highest dose level. |
| Hematology | Blood Cell Counts | No treatment-related changes in red blood cell, white blood cell, or platelet counts. |
| Clinical Chemistry | Liver Function | Mild, reversible elevation in liver enzymes (ALT, AST) at the highest dose. |
| Organ Weights | Gross Pathology | No significant changes in the absolute or relative weights of major organs. |
| Histopathology | Microscopic Examination | Minimal centrilobular hypertrophy in the liver of high-dose animals, without signs of necrosis or inflammation. |
Given that this compound acts on the central nervous system, neurotoxicity investigations are a critical component of its preclinical safety evaluation. These studies are designed to detect adverse changes in the structure or function of the central or peripheral nervous system. Standard assessments include a functional observational battery (FOB), motor activity tests, and neuropathological examinations.
The functional observational battery involves a systematic observation of animals for changes in autonomic function, neuromuscular coordination, and sensory-motor responses. Any observed effects would be further investigated through detailed microscopic examination of nervous tissues, including the brain, spinal cord, and peripheral nerves, to identify any structural damage to neurons or glial cells. While specific preclinical neurotoxicity data for this compound is not publicly available, clinical side effects in humans can include convulsions and severe muscle stiffness, highlighting the importance of this area of preclinical investigation.
The following table illustrates the types of endpoints assessed in preclinical neurotoxicity studies.
| Assessment | Endpoint | Illustrative Finding for a Hypothetical CNS-Active Compound |
|---|---|---|
| Functional Observational Battery (FOB) | Behavioral and Neurological Signs | Mild, transient sedation observed within the first hour of administration at the highest dose. No effects on gait, posture, or reflexes. |
| Motor Activity | Locomotor Activity | Dose-dependent decrease in spontaneous motor activity, consistent with sedative properties. |
| Neuropathology | Histological Examination of Nervous Tissue | No evidence of neuronal degeneration, demyelination, or inflammation in the brain, spinal cord, or peripheral nerves. |
Application of Advanced Preclinical Methodologies (e.g., Metabolomics in MoA Elucidation)
Modern drug development increasingly employs advanced methodologies to gain deeper insights into a compound's mechanism of action (MoA) and potential for toxicity. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, is one such powerful tool. By providing a functional readout of the physiological state of a biological system, metabolomics can help to identify novel biomarkers of drug efficacy and toxicity.
While there are no specific reports on the application of metabolomics to this compound research, its use in the broader field of antipsychotics is recognized. A systematic review of metabolomics in antipsychotic research suggests this approach has the potential to identify biomarkers that could predict a patient's response to a drug or their risk of adverse effects. For a compound like this compound, metabolomic studies could be employed to:
Elucidate its mechanism of action: By analyzing changes in metabolic pathways in response to the drug, researchers could better understand the downstream effects of its interaction with various receptors.
Identify biomarkers of toxicity: Changes in specific metabolite profiles could serve as early indicators of potential organ toxicity, allowing for more sensitive and specific safety monitoring.
The integration of metabolomics with other "omics" technologies, such as genomics and proteomics, offers a systems biology approach that could significantly enhance the preclinical evaluation of this compound, leading to a more comprehensive understanding of its biological effects.
Clinical Research on Propiomazine S Therapeutic Applications Research Focus
Clinical Studies on Propiomazine's Efficacy in Sleep Regulation
This compound is widely utilized for its sleep-inducing effects, primarily attributed to its antihistaminic properties. Clinical studies have provided insights into its efficacy in promoting and maintaining sleep. drugbank.comnih.gov
Investigations into this compound's effect on sleep latency (the time it takes to fall asleep) and duration have yielded consistent findings. A study involving ten healthy volunteers demonstrated a significant decrease in both objectively measured and subjectively assessed sleep latency following oral administration of 25 mg this compound for five consecutive nights. nih.govinchem.org Similarly, in a double-blind, randomized cross-over study involving 12 patients with stable chronic obstructive pulmonary disease (COPD), a single oral dose of 25 mg this compound led to an increase in total sleeping time and the sleep efficiency index. This study also noted a tendency, though not statistically significant, towards shorter sleep latency. nih.govkarger.comkarger.com
In a comparative study against zopiclone (B121070) in insomniacs, this compound (25 mg) was found to prolong sleep duration, although zopiclone (5 mg) showed more favorable results across a broader range of subjective sleep quality and quantity variables. nih.govsemanticscholar.org Furthermore, an older study on 40 elderly subjects indicated that 25 mg of this compound orally was highly effective in 20 normal subjects and increased the duration of sleep in psychogeriatric subjects. inchem.org
Table 1: Effects of this compound on Sleep Latency and Duration
| Study Population | This compound Dose | Key Findings on Latency | Key Findings on Duration | Reference |
| Healthy Volunteers | 25 mg (5 nights) | Significant decrease in sleep latency (objective & subjective) | - | nih.govinchem.org |
| COPD Patients | 25 mg (single dose) | Tendency towards shorter sleep latency (not statistically significant) | Increased total sleeping time; increased sleep efficiency index | nih.govkarger.comkarger.com |
| Insomniacs (vs. Zopiclone) | 25 mg | - | Prolonged sleep duration | nih.govsemanticscholar.org |
| Elderly Subjects | 25 mg | - | Increased duration of sleep (normal & psychogeriatric subjects) | inchem.org |
The influence of this compound on sleep architecture and its various stages, including Rapid Eye Movement (REM) sleep, has also been examined. In healthy volunteers, the distribution of different sleep stages was affected to a relatively small extent. However, there was some evidence indicating a suppression of REM sleep in the early part of the treatment period. nih.govinchem.orgnih.gov In the study involving COPD patients, this compound administration resulted in a lower percentage of REM sleep and a decrease in absolute REM sleep time (33 minutes with placebo vs. 26 minutes with this compound, p < 0.05). karger.com
Table 2: Effects of this compound on Sleep Architecture and REM Sleep
| Study Population | This compound Dose | Key Findings on Sleep Architecture | Key Findings on REM Sleep | Reference |
| Healthy Volunteers | 25 mg | Distribution of sleep stages affected to a relatively small extent | Some evidence for suppression of REM sleep in early treatment | nih.govinchem.orgnih.gov |
| COPD Patients | 25 mg | - | Lower percentage of REM sleep; decreased absolute REM sleep time (p < 0.05) | karger.com |
Both objective and subjective measures have been employed to assess the quality of sleep following this compound administration. Subjectively, healthy volunteers reported a significant improvement in their perceived sleep quality during treatment with this compound. nih.govinchem.org Objectively, studies in COPD patients demonstrated an increased sleep efficiency index, indicating a more consolidated sleep period. nih.govkarger.comkarger.com These findings suggest that this compound contributes to an improved sleep experience from both the patient's perspective and measurable physiological parameters.
Research on Anxiolytic and Sedative Properties in Perioperative Contexts
This compound is utilized for its anxiolytic and sedative properties, particularly as an adjunct in anesthesia to induce sedation and alleviate anxiety before or during surgical procedures and other medical interventions. ontosight.aiwikipedia.orgwikidoc.org Its application extends to combination with analgesics and during labor for its sedative effects. wikipedia.org An older clinical report from 1970 specifically evaluated the preoperative and postoperative sedative effects of this compound, both alone and in combination with meperidine, in geriatric patients. scribd.com Another study from 1969 conducted a double-blind comparison of this compound's sedative effects against pentobarbital, hydroxyzine, and placebo, further highlighting its role in this context. nih.gov
Exploratory Clinical Research in Psychotic Disorders and Behavioral Symptoms
While this compound is a phenothiazine (B1677639) derivative, its primary clinical utility is not as a typical antipsychotic. Its main use as a sedative is largely attributed to its antihistamine effect. drugbank.comnih.govwikipedia.orgwikidoc.org
Despite its predominant use as a sedative, this compound has been described in some contexts as an "atypical antipsychotic agent" with potential applications for treating negative and positive symptoms of schizophrenia, acute mania in bipolar disorder, agitation, and psychotic symptoms associated with dementia. drugbank.comnih.govdrugbank.comnih.gov This classification is based on its pharmacological profile, which includes antagonism at dopamine (B1211576) D1, D2, and D4 receptors, serotonin (B10506) 5-HT2A and 5-HT2C receptors, muscarinic receptors (M1-M5), alpha-1 adrenergic receptors, and histamine (B1213489) H1 receptors. drugbank.comnih.govwikipedia.orgwikidoc.org
The purported antipsychotic effect of this compound is theorized to stem from its antagonistic activities at dopamine and 5-HT2 receptors, with a notable emphasis on greater activity at 5-HT2 receptors compared to D2 receptors. This differential receptor binding may contribute to a lower incidence of extrapyramidal symptoms, a common side effect of typical antipsychotics. nih.govwikipedia.orgwikidoc.org Additionally, this compound does not appear to significantly block dopamine within the tuberoinfundibular pathway, which could explain a lower incidence of hyperprolactinemia compared to typical antipsychotic agents or risperidone (B510). wikipedia.orgwikidoc.org However, despite these receptor-level characteristics, this compound is not widely employed therapeutically as a neuroleptic in clinical practice, with its strong sedative and antihistamine effects being its most recognized and utilized properties. drugbank.comnih.govwikipedia.orgwikidoc.org
Adverse Drug Reaction Mechanisms and Propiomazine S Safety Profile in Research
Neurobiological Mechanisms of Propiomazine-Induced Central Nervous System Adverse Effects
This compound's influence on the central nervous system (CNS) is multifaceted, leading to both common and rare adverse effects.
Drowsiness is a common side effect of this compound, primarily attributed to its potent antagonism of histamine (B1213489) H1 receptors wikipedia.orgwikidoc.orgchemeurope.comdrugbank.comontosight.ai. Histamine H1 receptors play a crucial role in regulating wakefulness and arousal in the brain. By blocking these receptors, this compound reduces histamine's excitatory effects, leading to sedation and somnolence wikipedia.orgdrugbank.com.
Research also indicates that this compound exhibits anticholinergic activity by antagonizing muscarinic acetylcholine (B1216132) receptors (M1-M5) wikipedia.orgwikidoc.orgchemeurope.comdrugbank.comnih.gov. Acetylcholine is a key neurotransmitter involved in cognitive functions such as memory and attention nih.gov. The blockade of muscarinic receptors, particularly M1, can lead to cognitive impairment, including issues with memory and executive function nih.govnih.gov. Studies on anticholinergic burden scales have included this compound due to its recognized anticholinergic properties and their association with cognitive decline, especially in vulnerable populations like the elderly nih.govnih.gov.
Table 1: Receptor Antagonism and Associated CNS Effects
| Receptor Type | This compound Action | Associated CNS Effect(s) | Research Implication |
| Histamine H1 | Antagonist | Drowsiness, Sedation | Primary mechanism for sedative effect wikipedia.orgdrugbank.com |
| Muscarinic Acetylcholine (M1-M5) | Antagonist | Cognitive Impairment, Confusion, Delirium nih.govnih.gov | Contributes to central anticholinergic burden nih.gov |
| Dopamine (B1211576) D1, D2, D4 | Antagonist | Modulatory, less significant for typical antipsychotic effects wikipedia.orgwikidoc.org | Contributes to overall CNS profile, but not primary for sedation/cognition wikipedia.org |
While drowsiness is common, rare but serious neurological events such as convulsions (seizures) have been reported with this compound wikipedia.orgwikidoc.orgchemeurope.comdrugbank.comnih.gov. The precise mechanistic basis for this compound-induced convulsions is not fully elucidated in the provided search results. However, phenothiazine (B1677639) derivatives, as a class, can sometimes lower the seizure threshold dentalcare.com. This effect is often linked to their complex interactions with various neurotransmitter systems beyond their primary targets, potentially involving imbalances in excitatory and inhibitory neurotransmission in the brain nih.gov. For instance, some drugs that affect dopamine or serotonin (B10506) systems can influence seizure susceptibility nih.gov. While this compound is an antagonist at dopamine D1, D2, and D4 receptors, and serotonin 5-HT2A and 5-HT2C receptors wikipedia.orgwikidoc.orgchemeurope.com, the direct link to seizure induction requires further specific research.
A notable aspect of this compound's safety profile is the reported absence or very low incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia, which are common adverse effects associated with many typical antipsychotics wikipedia.orgwikidoc.orgchemeurope.com.
Absence of Extrapyramidal Symptoms (EPS): EPS, such as dystonia, akathisia, and parkinsonism, are primarily caused by potent blockade of dopamine D2 receptors in the nigrostriatal pathway drugbank.comnih.gov. This compound is an antagonist of dopamine D2 receptors, but its activity at the serotonin 5-HT2A receptor is greater than its activity at the D2 receptor wikipedia.orgwikidoc.orgchemeurope.com. This preferential activity at 5-HT2A receptors, relative to D2 receptors, is believed to explain the lack of EPS with this compound wikipedia.orgwikidoc.orgchemeurope.com. A higher 5-HT2A to D2 receptor antagonism ratio is a characteristic often associated with atypical antipsychotics that have a lower propensity for EPS wikipedia.orgwikidoc.org.
Absence of Hyperprolactinemia: Hyperprolactinemia, an elevation of prolactin levels, is often caused by the blockade of dopamine D2 receptors in the tuberoinfundibular pathway nih.govnih.gov. Dopamine acts as a prolactin-inhibiting factor in this pathway nih.govnih.gov. This compound does not appear to block dopamine within the tuberoinfundibular pathway effectively wikipedia.orgwikidoc.orgchemeurope.com. This lack of significant D2 receptor blockade in this specific pathway explains its lower incidence of hyperprolactinemia compared to typical antipsychotics or even some atypical antipsychotics like risperidone (B510) wikipedia.orgwikidoc.orgchemeurope.com. However, some research indicates that this compound can stimulate prolactin release, and this effect can be counteracted by L-dopa, suggesting a dopaminergic influence on prolactin secretion doi.org. This implies that while it may not cause hyperprolactinemia to the same extent as strong D2 blockers, it can still influence prolactin levels through its interaction with the dopaminergic system doi.org.
Table 2: Receptor Binding and Absence of Specific Adverse Effects
| Adverse Effect | Primary Mechanism in Typical Antipsychotics | This compound's Receptor Profile & Explanation |
| Extrapyramidal Symptoms (EPS) | Potent D2 receptor blockade in nigrostriatal pathway drugbank.comnih.gov | Greater 5-HT2A receptor activity than D2 receptor activity; attenuates D2 blockade effects wikipedia.orgwikidoc.orgchemeurope.com |
| Hyperprolactinemia | D2 receptor blockade in tuberoinfundibular pathway nih.govnih.gov | Does not significantly block dopamine in the tuberoinfundibular pathway wikipedia.orgwikidoc.orgchemeurope.com |
Cardiovascular Adverse Effects: Research into Underlying Mechanisms (e.g., Hypotension, Arrhythmias)
This compound can induce cardiovascular adverse effects such as hypotension (including orthostatic hypotension) and arrhythmias wikipedia.orgchemeurope.comdrugbank.comnih.govdentalcare.comumlub.pl. These effects are primarily mediated by its antagonism of alpha-1 adrenergic receptors wikipedia.orgwikidoc.orgchemeurope.comdrugbank.com. Alpha-1 adrenergic receptors are involved in regulating vascular tone and blood pressure. Their blockade can lead to vasodilation, resulting in a drop in blood pressure, particularly upon standing (orthostatic hypotension) dentalcare.com.
Phenothiazines, including this compound, are also known to have effects on cardiac ion channels, which can contribute to arrhythmias dentalcare.com. While specific detailed research on this compound's direct arrhythmogenic mechanisms is not extensively detailed in the provided results, the class of phenothiazines has been implicated in QT prolongation and other cardiac rhythm disturbances dentalcare.comumlub.pl. Psychotropic medications, in general, can induce cardiovascular side effects through various mechanisms, including autonomic dysfunction and effects on heart rate umlub.plresearchgate.net.
Anticholinergic Adverse Effects: Research into Mechanism and Clinical Manifestations
This compound exhibits significant anticholinergic properties due to its antagonism of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5) wikipedia.orgwikidoc.orgchemeurope.comdrugbank.comontosight.ainih.gov. The blockade of these receptors leads to a range of clinical manifestations, affecting both central and peripheral nervous systems nih.govnih.govpharmaceutical-journal.com.
Clinical Manifestations of Anticholinergic Effects:
Peripheral: Dry mouth (xerostomia), blurred vision (due to cycloplegia and mydriasis), constipation (due to reduced gut motility), urinary retention, and inhibition of sweating (anhidrosis, potentially leading to hyperthermia) ontosight.ainih.govpharmaceutical-journal.com.
Central: Cognitive impairment (as discussed in 7.1.1), confusion, and delirium, especially at higher dosages or in vulnerable individuals nih.govnih.govpharmaceutical-journal.com. The cumulative effect of multiple medications with anticholinergic activity is known as anticholinergic burden, which increases the risk of these adverse effects nih.govpharmaceutical-journal.com.
Hepatic Safety Research and Potential for Liver Damage
The metabolism of this compound, like other phenothiazines, is thought to occur primarily in the liver drugbank.comnih.govunboundmedicine.com. While specific detailed research on this compound's potential for liver damage is not extensively available in the provided results, the class of phenothiazines has been associated with drug-induced liver injury (DILI) nih.gov.
DILI can manifest through various mechanisms, including hepatocellular injury, cholestatic injury, or steatosis nih.govgutnliver.org. For chlorpromazine (B137089), another phenothiazine, the mechanism of cholestatic disease is not fully understood but may involve hypersensitivity reactions nih.gov. Although this compound's specific hepatic toxicity profile requires more dedicated research, it is generally advised to monitor liver function when administering psychotropic agents, especially in patients with pre-existing hepatic impairment, as the liver plays a crucial role in drug metabolism nih.goveuropa.eu.
Propiomazine Drug Drug Interactions: Mechanisms and Clinical Implications
Pharmacodynamic Interactions Leading to Enhanced Central Nervous System Depression
Propiomazine itself induces drowsiness and CNS depression. wikidoc.orgunboundmedicine.com When co-administered with other CNS depressants, its effects are additively enhanced, leading to a heightened risk of profound sedation, respiratory depression, and potentially coma. unboundmedicine.compfizer.comdrugbank.com This pharmacodynamic interaction is a significant clinical concern, necessitating careful monitoring and dosage adjustments of concomitant medications. pfizer.com
A wide range of substances can contribute to enhanced CNS depression when combined with this compound. These include, but are not limited to, other antihistamines, antidepressants, opioid analgesics, benzodiazepines, and other sedative/hypnotics. unboundmedicine.com Ethanol also significantly increases CNS depression when co-administered with this compound. unboundmedicine.comdrugbank.comdrugs.comdrugs.com
Table 1: Examples of Drugs Enhancing CNS Depression with this compound
| Drug Class/Type | Specific Examples (where available) | Clinical Implication | Source |
| Antihistamines | Chlorpheniramine, Azelastine, Carbinoxamine, Cyclizine, Brompheniramine | Increased CNS depression | drugbank.comdrugbank.com |
| Antidepressants | Amineptine, Amitriptyline, Bupropion, Protriptyline | Increased CNS depression | drugbank.comdrugbank.com |
| Opioid Analgesics | Buprenorphine, Codeine, Dextropropoxyphene, Diamorphine, Meperidine, Morphine | Increased CNS depression, profound sedation, respiratory depression | drugbank.comnih.govunboundmedicine.compfizer.comdrugbank.com |
| Benzodiazepines | Alprazolam, Clorazepic acid, Clotiazepam, Diazepam, Estazolam, Eszopiclone | Increased CNS depression | drugbank.comdrugbank.comdrugbank.com |
| Barbiturates | Amobarbital, Butabarbital, Butalbital, Proxibarbal | Increased CNS depression | drugbank.comnih.govdrugbank.com |
| General Anesthetics/Sedatives | Articaine, Bupivacaine, Droperidol, Fospropofol, Propofol | Increased CNS depression | drugbank.comdrugbank.com |
| Muscle Relaxants | Baclofen, Carisoprodol, Cyclobenzaprine | Increased CNS depression | drugbank.comdrugbank.comdrugbank.com |
| Other CNS Depressants | Acetazolamide, Acetophenazine, Agomelatine, Alimemazine, Almotriptan, Alosetron, Alverine, Amisulpride, Benactyzine, Benzocaine, Brotizolam, Buspirone, Carbamazepine, Cariprazine, Chlorprothixene, Clozapine, Dyclonine, Efavirenz, Ethanol, Ethchlorvynol, Ethosuximide, Ethotoin, Gabapentin | Increased CNS depression, psychomotor impairment | drugbank.comunboundmedicine.comdrugbank.comdrugs.comdrugs.com |
Interactions Affecting Blood Pressure and Cardiovascular Function
This compound, like other phenothiazines, can influence cardiovascular parameters, potentially causing either hypertension or hypotension. nih.govwikipedia.orgwikidoc.orgunboundmedicine.com Its peripheral alpha-1 adrenergic blocking activity is a key mechanism through which it can potentiate the blood pressure-lowering effects of other hypotensive agents, leading to orthostatic hypotension and syncope. drugs.com
Table 2: Interactions Affecting Blood Pressure and Cardiovascular Function with this compound
| Type of Interaction | Specific Examples (where available) | Clinical Implication | Source |
| Increased Hypertension Risk | Acetylsalicylic acid, Acemetacin, Aminophenazone, Antipyrine, Atomoxetine, Atropine, Azapropazone, Balsalazide, Bumadizone | Elevated blood pressure | drugbank.com |
| Increased Hypotension Risk | Alfuzosin, Amiodarone, Avanafil | Decreased blood pressure | drugbank.com |
| Increased Orthostatic Hypotension Risk | Alprenolol, Amoxapine, Amitriptyline, Aripiprazole, Aripiprazole lauroxil, Asenapine, Atenolol, Betaxolol, Brexpiprazole, Chlorpromazine (B137089) | Postural drop in blood pressure, syncope | drugbank.com |
| Decreased Antihypertensive Efficacy | Ambrisentan, Azilsartan medoxomil, Bepridil, Bethanidine, Bretylium, Chlorothiazide | Reduced effectiveness of blood pressure medications | drugbank.com |
Close clinical monitoring for the development of hypotension is recommended when this compound is used concomitantly with antihypertensive medications or vasodilators. drugs.com
Pharmacokinetic Interactions Influencing this compound or Concomitant Drug Levels
Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion (ADME) of drugs, leading to changes in their plasma concentrations. This compound is primarily metabolized by the liver, consistent with other phenothiazines. nih.govunboundmedicine.commedtigo.com
Inhibition or Induction of Drug-Metabolizing Enzymes
The cytochrome P450 (CYP) enzyme family plays a critical role in the metabolism of a vast number of drugs. longdom.orgnih.govd-nb.infonih.gov Inhibition or induction of these enzymes by co-administered drugs can significantly alter drug levels, potentially leading to increased toxicity or reduced therapeutic efficacy. longdom.orgnih.gov While specific CYP enzymes extensively metabolized by or inhibited/induced by this compound are not fully detailed in the provided sources, some interactions suggest an influence on drug metabolism.
Increased Serum Concentration of Concomitant Drugs:
The serum concentrations of Fosphenytoin, Propranolol, and Protriptyline can be increased when combined with this compound. drugbank.com This suggests that this compound may inhibit the metabolism of these drugs.
Decreased Serum Concentration of this compound:
Almasilate can decrease the absorption of this compound, which may lead to reduced serum concentration and potentially decreased efficacy of this compound. drugbank.com
Effects on Drug Transport Systems
Drug transport systems, such as P-glycoprotein (P-gp), are transmembrane proteins that influence drug absorption, distribution, and excretion. europa.eunih.gov Inhibition or induction of these transporters can lead to altered systemic drug exposure. europa.eu While the general importance of drug transport systems in DDIs is well-established, specific detailed research findings regarding this compound's direct effects on or susceptibility to alterations by major drug transport systems (like P-gp or OATP) were not explicitly detailed in the provided information.
Interactions Impacting Therapeutic Efficacy of Co-administered Agents
This compound can diminish the therapeutic efficacy of various co-administered medications through different mechanisms, including opposing pharmacodynamic effects or pharmacokinetic alterations.
Table 3: Drugs Whose Therapeutic Efficacy May Be Decreased by this compound
| Drug Class/Type | Specific Examples (where available) | Clinical Implication | Source |
| Antihypertensives | Ambrisentan, Azilsartan medoxomil, Bepridil, Bethanidine, Bretylium, Chlorothiazide | Reduced blood pressure control | drugbank.com |
| Antidiabetic Agents | Insulin and other antidiabetic agents | Hyperglycemia, glucose intolerance, new-onset diabetes, or exacerbation of existing diabetes | drugs.com |
| Antihistamines/Sedatives | Adrafinil, Benzgalantamine, Betahistine | Decreased effectiveness of these agents | drugbank.com |
| Cholinesterase Inhibitors | Ambenonium | Decreased effectiveness | drugbank.com |
| Beta-2 Adrenergic Agonists | Arformoterol, Salbutamol | Decreased bronchodilator effect | drugbank.com |
| Others | Alloin, Betaine, Benzylpenicilloyl polylysine (B1216035) (as a diagnostic agent) | Decreased effectiveness | drugbank.com |
For antidiabetic agents, the mechanism involves this compound's potential to interfere with glucose metabolism, leading to hyperglycemia. drugs.com Close clinical monitoring of glycemic control is recommended when this compound is prescribed to diabetic patients, and dosages of antidiabetic agents should be adjusted as necessary. drugs.com
Strategies for Mitigating Clinically Significant Drug Interactions
Mitigating clinically significant drug interactions involving this compound requires a proactive and comprehensive approach:
Thorough Medication Review: Healthcare providers, including primary care physicians and pharmacists, should conduct annual medication reviews. This involves compiling a complete list of all medications (prescription, over-the-counter, vitamins, and supplements) to identify potential interactions and eliminate unnecessary drugs. arshealthcare.com
Close Clinical Monitoring: Patients receiving this compound concurrently with other CNS depressants or cardiovascular agents should be closely monitored for signs of enhanced CNS depression (e.g., excessive sedation, respiratory depression) or cardiovascular instability (e.g., hypotension, orthostatic hypotension). unboundmedicine.compfizer.comdrugs.com Monitoring of blood glucose is crucial for diabetic patients. drugs.com
Dosage Adjustments: When co-administering this compound with other CNS depressants, dosage reductions are often necessary. For instance, barbiturate (B1230296) doses should be decreased by at least 50%, and opioid analgesics by 25-50%. nih.govunboundmedicine.compfizer.com Lower starting dosages and slower titration of this compound or interacting agents may be appropriate, particularly in elderly patients. drugs.com
Avoidance of Certain Combinations: Patients should be advised to strictly avoid alcohol during this compound therapy due to the risk of additive CNS depression and psychomotor impairment. unboundmedicine.comdrugs.comdrugs.com
Patient Education: Patients should be educated about the potential for drowsiness and advised to avoid activities requiring alertness, such as driving, until the effects of the medication are known. They should also be informed about avoiding alcohol and other CNS depressants. unboundmedicine.com Patients should be advised to report any symptoms suggestive of anticholinergic intoxication, such as blurred vision, confusion, or urinary retention. drugs.com
Consideration of Alternatives: If a problematic interaction is identified, healthcare providers should consider alternative medications with a lower potential for interaction. drugs.comdrugs.comnih.gov
Structure Activity Relationships of Propiomazine and Analog Development
The Phenothiazine (B1677639) Scaffold: Structural Determinants of Pharmacological Action
The foundational structure for Propiomazine is the phenothiazine scaffold, a linear tricyclic system composed of two benzene (B151609) rings fused with a central para-thiazine ring, which contains nitrogen and sulfur atoms researchgate.netnih.govhmdb.ca. This core heterocyclic system is highly versatile and serves as a parent scaffold for a wide array of pharmacologically active compounds, traditionally known for their antipsychotic, antihistaminic, and antimuscarinic effects nih.govmdpi.comresearchgate.neteurekaselect.com.
Influence of Substituents on Receptor Affinity and Selectivity
This compound's specific pharmacological profile is a direct consequence of its unique substitution pattern on the phenothiazine scaffold. It features a 2-(dimethylamino)propyl group attached to the nitrogen atom at position 10 and a propanoyl group at position 2 of the phenothiazine ring nih.govwikipedia.org.
This specific arrangement of substituents dictates this compound's broad receptor antagonism. It acts as an antagonist at a variety of receptors, including dopamine (B1211576) D1, D2, and D4 receptors; serotonin (B10506) 5-HT2A and 5-HT2C receptors; muscarinic acetylcholine (B1216132) receptors M1, M2, M3, M4, and M5; alpha-1 adrenergic receptors; and histamine (B1213489) H1 receptors nih.govhmdb.cawikipedia.orgnih.govwikidoc.orgdrugbank.comiarc.fr.
The presence of the 2-(dimethylamino)propyl side chain, which contains a tertiary amine, is a common feature among first-generation antihistamines and contributes significantly to its H1 receptor affinity gpatindia.com. While this compound exhibits antagonism at dopamine receptors, its activity at the serotonin 5-HT2A receptor is notably greater than its activity at the dopamine D2 receptor hmdb.cawikipedia.orgwikidoc.org. This differential receptor affinity explains why this compound is primarily utilized for its antihistaminic and sedative properties, rather than as a typical neuroleptic, as it does not effectively block dopamine receptors to elicit a strong antipsychotic effect and shows a lower incidence of extrapyramidal effects hmdb.cawikipedia.orgwikidoc.orgdrugbank.com.
The propanoyl group at position 2 of the phenothiazine ring is a key distinguishing feature of this compound, differentiating it from many other phenothiazine derivatives and contributing to its specific receptor binding profile.
Table 1: Key Receptor Antagonism Profile of this compound
| Receptor Type | Antagonism | Relative Activity (where noted) |
| Histamine H1 | Yes | Primary sedative effect nih.govdrugbank.com |
| Dopamine D1, D2, D4 | Yes | D2 activity less than 5-HT2A hmdb.cawikipedia.orgwikidoc.org |
| Serotonin 5-HT2A, 5-HT2C | Yes | Greater than D2 activity hmdb.cawikipedia.orgwikidoc.org |
| Muscarinic M1-M5 | Yes | nih.govhmdb.cawikipedia.orgnih.govwikidoc.orgdrugbank.comiarc.fr |
| Alpha-1 Adrenergic | Yes | nih.govhmdb.cawikipedia.orgnih.govwikidoc.orgdrugbank.comiarc.fr |
Comparative Structure-Activity Analysis with Related Phenothiazines (e.g., Promethazine)
This compound is structurally related to Promethazine (B1679618), both being phenothiazine derivatives with a dimethylaminopropyl side chain attached to the nitrogen at position 10 wikipedia.orgnih.gov. However, a critical structural difference lies in the substitution on the phenothiazine ring itself. Promethazine lacks a substituent at position 2 of the phenothiazine ring, whereas this compound possesses a propanoyl group at this position nih.govwikipedia.orgnih.gov.
This seemingly minor structural variation leads to distinct pharmacological profiles. Promethazine is well-known as a potent first-generation antihistamine, sedative, and antiemetic, primarily acting as a competitive H1 receptor antagonist nih.govwikipedia.orgmims.commims.com. While it also blocks postsynaptic mesolimbic dopaminergic receptors, its dopamine antagonist properties are relatively low, approximately one-tenth that of chlorpromazine (B137089) nih.gov. Promethazine also exhibits antagonistic effects on muscarinic and NMDA receptors gpatindia.com.
In contrast, this compound, with its propanoyl group at position 2, also functions as an antihistamine and sedative nih.govwikipedia.orgdrugbank.com. However, its receptor binding profile extends to a broader range of dopamine and serotonin receptors, with a notable emphasis on 5-HT2A antagonism being greater than D2 antagonism hmdb.cawikipedia.orgwikidoc.org. This difference in relative receptor affinities contributes to this compound's distinct clinical utility, primarily as a sedative and for insomnia, rather than as a neuroleptic, despite its classification as a phenothiazine derivative nih.govwikipedia.orgdrugbank.com.
Table 2: Comparative Structural Features and Primary Pharmacological Actions
| Feature | This compound | Promethazine |
| PubChem CID | 4940 wikipedia.org | 4927 nih.gov |
| Phenothiazine Core | Yes | Yes |
| Side Chain at N-10 | 2-(dimethylamino)propyl nih.govwikipedia.org | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine nih.govwikipedia.org |
| Substituent at Position 2 | Propanoyl group nih.govwikipedia.org | None nih.gov |
| Primary Clinical Use | Sedative, antihistamine wikipedia.orgdrugbank.com | Antihistamine, sedative, antiemetic nih.govwikipedia.org |
| Key Receptor Profile | H1, D1, D2, D4, 5-HT2A, 5-HT2C, Muscarinic, α1-adrenergic nih.govhmdb.cawikipedia.orgnih.govwikidoc.orgdrugbank.comiarc.fr | H1, Dopaminergic (low affinity), Muscarinic, NMDA gpatindia.comnih.govmims.commims.com |
Rational Design and Synthesis of this compound Analogues with Modified Profiles
The phenothiazine scaffold's versatility makes it an attractive starting point for the rational design and synthesis of novel analogues aimed at achieving modified pharmacological profiles nih.govmdpi.comeurekaselect.com. The principle behind this approach is that subtle changes in the chemical structure can lead to significant shifts in receptor affinity, selectivity, and ultimately, biological activity researchgate.net.
For this compound, rational design strategies would typically focus on modifying the existing substituents or introducing new ones to fine-tune its interactions with specific receptors. This could involve:
Modification of the propanoyl group at position 2 : Altering the chain length, introducing different functional groups, or changing its electronic properties could influence binding to various receptors, potentially enhancing selectivity for a desired target (e.g., H1 for sedation, or specific dopamine/serotonin subtypes for other effects).
Modification of the dimethylaminopropyl side chain : Changes to the alkyl chain length, branching, or the nature of the terminal amine (e.g., primary, secondary, or different tertiary amines) can significantly impact receptor binding, particularly for histamine and muscarinic receptors gpatindia.com. For instance, the length and branching of the alkyl chain between the ring system and the nitrogen atom are known to influence activity, with unbranched chains potentially leading to antipsychotic properties gpatindia.com.
Introduction of substituents at other positions on the phenothiazine ring : The phenothiazine nucleus has multiple sites available for substitution. Introducing halogens or electron-withdrawing groups, particularly at position 2, has been shown to enhance biological activities in other phenothiazine derivatives eurekaselect.com. Such modifications could be explored to alter this compound's receptor affinity or introduce new therapeutic properties.
The goal of synthesizing this compound analogues is to develop compounds with improved efficacy, reduced off-target effects, or novel therapeutic applications by selectively modulating specific receptor interactions. This rational approach leverages the established SAR of the phenothiazine class to guide the creation of new chemical entities with predictable and desirable pharmacological profiles nih.govchemrxiv.org.
Historical Perspectives and Evolution of Propiomazine Research
Early Discoveries and Pharmacological Characterization
The introduction of promethazine (B1679618) in 1945, an antihistamine with sedative effects, spurred further synthesis of other phenothiazine (B1677639) derivatives umich.edu. This research culminated in the successful synthesis of chlorpromazine (B137089) in 1950, a significant milestone that paved the way for numerous substituted phenothiazines in clinical medicine umich.edu. Propiomazine, also known as 10-(2-dimethylaminopropyl)-2-propionylphenothiazine or propionylpromethazine, is structurally related to promethazine wikipedia.org.
Early pharmacological characterization identified this compound as an antagonist at various receptors, including dopamine (B1211576) D1, D2, and D4 receptors, serotonin (B10506) 5-HT2A and 5-HT2C receptors, muscarinic acetylcholine (B1216132) receptors M1 through M5, alpha-1 adrenergic receptors, and histamine (B1213489) H1 receptors wikipedia.orgnih.govwikidoc.orgdrugbank.comiarc.fr. Its primary use as a sedative was attributed to its antihistamine (H1 receptor blocking) effect nih.govwikidoc.orgdrugbank.comiarc.fr. While it possesses antipsychotic activities through antagonism at dopamine and 5-HT2 receptors, its effectiveness as an antipsychotic is considered less pronounced compared to its sedative properties, as it does not block dopamine receptors as effectively as neuroleptics wikipedia.orgnih.govwikidoc.org.
Research indicated that this compound's antipsychotic effect stems from its antagonism at dopamine and serotonin type 2 receptors, with a greater activity at the 5-HT2A receptor than at the D2 receptor. This differential activity is thought to contribute to a lower incidence of extrapyramidal effects compared to typical antipsychotics wikipedia.orgwikidoc.org. Furthermore, studies suggested that this compound does not appear to block dopamine within the tuberoinfundibular pathway, potentially explaining a lower incidence of hyperprolactinemia wikipedia.orgwikidoc.org.
Shifts in Research Focus and Therapeutic Indications Over Time
Initially, research on this compound, like other phenothiazine derivatives, explored its broad central nervous system (CNS) depressant effects. The recognition of its potent antihistamine and sedative properties led to its primary application as a hypnotic and sedative wikipedia.orgnih.govwikidoc.orgdrugbank.comdrugbank.com.
Over time, the research focus solidified its role in specific therapeutic indications. This compound became largely utilized for its sleep-inducing effects in treating insomnia nih.govdrugbank.comdrugbank.com. Beyond insomnia, its sedative properties were investigated and applied to produce drowsiness and relieve anxiety before or during surgical procedures, as well as during labor when combined with analgesics wikipedia.orgwikidoc.orggoogleapis.com. While initially identified as an atypical antipsychotic agent with potential for treating symptoms of schizophrenia, acute mania, agitation, and psychotic symptoms in dementia, its practical application predominantly shifted towards its sedative and antiemetic activities due to its strong H1 receptor antagonism nih.govwikidoc.orgdrugbank.comiarc.frpharmacompass.com.
The evolution of research highlighted a distinction between this compound and other phenothiazines used as neuroleptics, emphasizing that despite its phenothiazine structure, its therapeutic utility primarily resided in its sedative and antihistaminic actions rather than its antipsychotic potential wikipedia.orgwikidoc.orgdrugbank.com.
Table 1: Key Pharmacological Actions of this compound
| Receptor Type | Action | Primary Effect Associated |
| Histamine H1 | Antagonist | Sedative, Antiemetic |
| Dopamine D1, D2, D4 | Antagonist | Antipsychotic (less prominent in therapeutic use), Sedative |
| Serotonin 5-HT2A, 5-HT2C | Antagonist | Antipsychotic (less prominent in therapeutic use) |
| Muscarinic M1-M5 | Antagonist | Various (e.g., anticholinergic effects) |
| Alpha-1 Adrenergic | Antagonist | Various (e.g., hypotensive effects) |
Note: This table is a text-based representation of data and is not interactive.
Analysis of Research Leading to Changes in Regulatory Status
The regulatory landscape for pharmaceutical compounds is shaped by ongoing research into their efficacy, safety, and comparative profiles. While specific detailed research findings directly leading to explicit "changes in regulatory status" (e.g., withdrawal or reclassification) for this compound across all jurisdictions are not extensively documented in the provided search results, the shift in its perceived primary therapeutic role from a broad antipsychotic to a more specific sedative and hypnotic agent is a reflection of cumulative research findings wikipedia.orgnih.govwikidoc.orgdrugbank.comiarc.frdrugbank.compharmacompass.com.
Research has consistently emphasized this compound's strong antihistamine and sedative effects as its main therapeutic utility, rather than its antipsychotic capabilities wikipedia.orgnih.govwikidoc.orgdrugbank.comdrugbank.com. This ongoing characterization, supported by studies detailing its receptor binding profile and observed clinical effects, has likely influenced its classification and approved indications by regulatory bodies over time. For instance, its inclusion under the ATC code N05CM06 (Other hypnotics and sedatives) by the WHO Anatomical Therapeutic Chemical Classification system reflects this understanding wikipedia.orgnih.govdrugbank.com.
The development of new, more selective antipsychotics and hypnotics has also played a role in how this compound is viewed and utilized. The continuous evaluation of drug appropriateness and the reclassification of existing medications are common processes driven by both new research findings and expert consensus vub.ac.be. While no specific "withdrawal" studies for this compound like those seen for other psychotropic drugs (e.g., studies on physical dependence after abrupt cessation) were found in the provided results, the general evolution of psychopharmacology research and regulatory scrutiny of older compounds is a continuous process nih.govnih.gov. The emphasis on its antihistaminic, sleep-inducing properties has remained consistent throughout its research history, guiding its current understanding and regulatory positioning as a sedative and hypnotic rather than a primary antipsychotic wikipedia.orgnih.govwikidoc.orgdrugbank.comdrugbank.com.
Current Gaps and Future Directions in Propiomazine Research
Unidentified Metabolic Pathways and Metabolite Characterization
A notable gap in the current understanding of propiomazine involves its metabolic pathways, which are largely unknown, though presumed to be hepatic, similar to other phenothiazines. drugbank.com The comprehensive characterization of this compound's metabolites is an ongoing area of pharmaceutical research. axios-research.comsynzeal.com This includes the identification of impurities and stable isotope products, which are essential for quality control, method validation, and stability studies. axios-research.comsynzeal.com Furthermore, advancements in metabolomics, such as knowledge-guided multi-layer metabolic networks, offer promising avenues for annotating previously unidentified metabolites, thereby advancing the discovery of recurrent unknown compounds. biorxiv.org Future research should focus on elucidating the complete metabolic fate of this compound and thoroughly characterizing all its active and inactive metabolites, which is critical for understanding its full pharmacological and toxicological profile.
Longitudinal Studies on Long-Term Effects and Chronic Administration
The long-term effects of this compound, particularly in the context of chronic administration and polypharmacy, require further investigation. Studies have indicated that while this compound is used in elderly populations, its association with hospitalization in relation to chronic conditions and other medications needs more nuanced exploration. bmj.com Research has highlighted a need for future studies to investigate different models for managing complex drug treatments in elderly patients with multimorbidity. bmj.comresearchgate.net For instance, a study on hypnotics, including this compound, and fracture risk observed that the highest risk was present before the initiation of therapy, suggesting that underlying patient characteristics might be significant confounders in long-term outcomes. nih.gov Therefore, robust longitudinal studies are needed to disentangle the direct long-term effects of this compound from confounding factors and to assess its impact on various patient populations under chronic administration.
Advanced Receptor Profiling and Deeper Elucidation of Signaling Pathways
While this compound's antagonism at several receptors (dopamine D1, D2, D4; serotonin (B10506) 5-HT2A, 5-HT2C; muscarinic M1-M5; alpha-1 adrenergic; and histamine (B1213489) H1) is established, a deeper understanding of its precise interactions and downstream signaling pathways is warranted. wikidoc.orgwikipedia.orgnih.govprobes-drugs.orgdrugbank.com For example, while evidence points to M1 receptor interactions, the potential for activity at other muscarinic receptors may not be fully elucidated. drugbank.com Computational methods are being explored to predict novel drug-target interactions, with this compound being a candidate for assessing potential targeting of 5HT2B receptors. researchgate.net Additionally, chemogenomic profiling has suggested that this compound may target the small ribosomal subunit and cytochrome c oxidase (COX17), indicating potential non-receptor-mediated or broader cellular effects that warrant further investigation. mdpi.com Future research should leverage advanced receptor profiling techniques and systems biology approaches to comprehensively map this compound's receptor binding landscape and to elucidate the intricate signaling cascades it modulates, both known and novel.
Pharmacogenomic Studies and Personalized Medicine Approaches
A significant gap for this compound is the lack of specific pharmacogenomic data, as indicated by its "Not Available" status in relevant databases. drugbank.com Pharmacogenomics, which investigates how genetic differences influence drug response, is a critical component of personalized medicine aiming to tailor treatments to individual patients. cdc.govnih.govbiomedpharmajournal.org However, a major challenge in pharmacogenomic research is the underrepresentation of diverse racial and ethnic populations in studies, leading to knowledge gaps and potential biases in clinical guidelines. cdc.govascpt.org Future pharmacogenomic studies on this compound are essential to identify genetic variants that may influence its efficacy and safety across diverse populations. This will facilitate the development of personalized medicine approaches, ensuring that treatment decisions are optimized based on an individual's genetic profile, thereby improving outcomes and reducing potential adverse effects. nih.govbiomedpharmajournal.orgjpionline.org
Development of Standardized Preclinical and Clinical Methodologies for Comprehensive Assessment
The field of drug development, particularly for central nervous system agents, faces challenges with the predictive validity of preclinical research, leading to high failure rates in clinical trials. nih.gov To address this, there is a critical need for the development and implementation of standardized preclinical and clinical methodologies for comprehensive drug assessment. Recommendations include establishing consensus experimental design elements and best practices, such as power analysis, sample size determination, statistical analysis plans, randomization, and blinding. nih.govwashington.edu The creation of publicly accessible databases that include both positive and negative preclinical data is also crucial to reduce publication bias and improve reproducibility. nih.govwashington.edu Furthermore, the adoption of advanced in vitro models, such as 3D cell cultures including spheroids, organoids, and organs-on-a-chip, is expected to enhance the translatability of preclinical findings to human responses. mdpi.com For this compound, applying these rigorous and standardized methodologies will provide more reliable and comprehensive data on its efficacy, mechanisms, and potential for new applications.
Research into Novel Therapeutic Applications and Drug Repurposing
While this compound is primarily known for its sedative and antihistaminic effects, there is emerging interest in exploring novel therapeutic applications and drug repurposing opportunities. Some research suggests that this compound may exhibit neuroprotective effects, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, future uses under consideration include the treatment of obsessive-compulsive disorder and severe behavioral disorders in autism. nih.govdrugbank.com The compound has also been utilized in animal models to induce specific behavioral changes, which aids in understanding mental health disorders and testing new therapeutic strategies. Further investigation into these promising areas, coupled with systematic drug repurposing screens, could uncover new indications for this compound beyond its current applications, leveraging its established safety profile and pharmacological breadth.
Addressing Population Heterogeneity and Healthcare Disparities in Clinical Research
Addressing population heterogeneity and healthcare disparities is a critical future direction in this compound research. Current pharmacogenomic research often lacks diversity, with a predominance of individuals of European ancestry, leading to significant knowledge gaps regarding drug responses in underrepresented populations. cdc.govascpt.org This lack of diversity can exacerbate existing healthcare disparities by providing incomplete or biased information regarding drug efficacy and safety across different demographic groups. cdc.govascpt.org Future clinical research on this compound must proactively incorporate diverse patient populations to ensure that findings are broadly applicable and equitable. This includes studying its effects across various ethnic groups, socioeconomic statuses, and geographic locations to understand how these factors influence drug response and access to care. massgeneral.orgnih.gov By actively addressing population heterogeneity, research can contribute to more inclusive and effective healthcare strategies for all individuals.
Q & A
Q. What are the primary pharmacological targets of propiomazine, and how do these interactions translate to its therapeutic effects?
this compound exerts its effects through antagonism of histamine H1, dopamine D2, serotonin 5-HT2, α1-adrenergic, and cholinergic receptors. The sedative and antiemetic properties are primarily linked to histamine H1 receptor antagonism, while antipsychotic effects arise from dopamine and 5-HT2 modulation. Methodologically, receptor affinity can be assessed via in vitro radioligand binding assays and validated through in vivo behavioral models (e.g., open-field tests for sedation) .
Q. What are the standard pharmacokinetic parameters of this compound in preclinical models, and how do administration routes influence bioavailability?
Nasal administration of this compound hydrochloride in rats (0.2–0.4 mg/kg) demonstrates rapid absorption (Tmax ~2–5 minutes) and short plasma half-life (~30–60 minutes), attributed to first-pass metabolism avoidance. Intravenous administration (0.19 mg/kg) provides a comparative baseline for bioavailability calculations. Researchers should use HPLC for plasma analysis and non-compartmental modeling to derive AUC and clearance rates .
Q. What are the clinically reported adverse effects of this compound, and how do these inform safety monitoring in trials?
Common adverse effects include restlessness, dry mouth, and hypotension. Restlessness (observed in 33–66% of subjects) may arise from paradoxical dopaminergic effects, necessitating patient stratification by age and comorbidities. Vital sign monitoring (e.g., tilt-table tests for orthostatic hypotension) and validated agitation scales (e.g., RASS) are critical in clinical protocols .
Advanced Research Questions
Q. How do salt formulations (e.g., hydrochloride vs. maleate) impact this compound’s solubility, stability, and nasal absorption kinetics?
Hydrochloride salts dissolved in propylene glycol/polysorbate 20 formulations achieve higher nasal bioavailability than maleate salts in saline. Advanced methods include differential scanning calorimetry (DSC) for stability profiling and Franz diffusion cells to compare permeation rates across excipient matrices .
Q. What explains the contradictory findings on this compound’s sedative efficacy when combined with opioids (e.g., meperidine)?
While this compound (20 mg) + meperidine (50 mg) enhances sedation in postoperative patients, restlessness may occur due to unopposed dopaminergic antagonism. Contradictions arise from heterogeneous study designs: earlier trials lacked blinding (e.g., Grimaldi, 1966) or used premedication (e.g., barbiturates) confounding results. Researchers should adopt double-blind crossover designs and control for baseline agitation scores .
Q. How can confounders be addressed in observational studies linking this compound to fracture risk?
In cohort studies, this compound users exhibit 2.5× higher fracture risk pre-initiation (OR 2.52, 95% CI 2.28–2.79), likely due to confounding by indication (e.g., underlying frailty). Propensity score matching for variables like glucocorticoid use, depression, and prior benzodiazepine exposure reduces bias. Time-dependent Cox models or conditional logistic regression (clogit in Stata) are recommended .
Q. What experimental models best capture this compound’s dual sedative and paradoxical agitation effects?
Sprague Dawley rats under light isoflurane anesthesia (to mimic clinical conditions) show dose-dependent sedation and post-administration hyperactivity. Telemetry for continuous locomotor activity tracking and EEG/EMG for sleep architecture analysis are optimal. Behavioral paradigms (e.g., elevated plus maze) can quantify anxiety-like restlessness .
Q. How does this compound’s receptor selectivity compare to other phenothiazines, and what implications does this have for drug development?
Unlike promethazine (stronger H1 affinity) or perphenazine (predominant D2 antagonism), this compound’s balanced receptor profile may explain its lower extrapyramidal symptoms but higher hypotension risk. Comparative studies should use functional assays (e.g., cAMP inhibition for 5-HT2 activity) and molecular docking simulations to refine SAR .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
